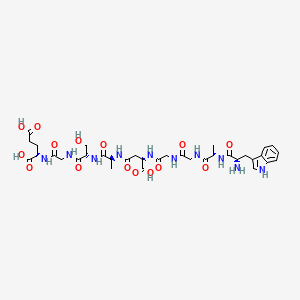

(b-Asp5)-Delta-Sleep Inducing Peptide

Beschreibung

The exact mass of the compound (b-Asp5)-Delta-Sleep Inducing Peptide is 848.33006086 g/mol and the complexity rating of the compound is 1610. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (b-Asp5)-Delta-Sleep Inducing Peptide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (b-Asp5)-Delta-Sleep Inducing Peptide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(3S)-3-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48N10O15/c1-16(42-32(55)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(53)39-12-26(48)38-13-27(49)44-23(35(59)60)10-25(47)41-17(2)31(54)45-24(15-46)33(56)40-14-28(50)43-22(34(57)58)7-8-29(51)52/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,48)(H,39,53)(H,40,56)(H,41,47)(H,42,55)(H,43,50)(H,44,49)(H,45,54)(H,51,52)(H,57,58)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEQPJVCJLUAOE-GFVHOAGBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48N10O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

848.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82602-88-8 | |

| Record name | delta Sleep-inducing peptide, isoasp(5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082602888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Delta-Sleep Inducing Peptide (DSIP) and its Analogs in Murine Models

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling a Pleiotropic Neuropeptide

Delta-Sleep Inducing Peptide (DSIP) is a nonapeptide (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) first isolated from the cerebral venous blood of rabbits in an induced state of deep sleep.[1] Initially identified for its potential to induce slow-wave sleep, decades of research have revealed a far more complex and pleiotropic role for DSIP, extending to stress modulation, neuroprotection, and cellular metabolism.[2][3][4] While a specific receptor for DSIP remains elusive, its mechanism of action is understood to be a multifaceted modulation of several core neurochemical and cellular signaling systems.[5][6]

This guide focuses on the mechanistic understanding of DSIP derived from studies in murine models (rats and mice), which have been instrumental in elucidating its physiological effects. We will also reference the synthetic analog (β-Asp5)-Delta-Sleep Inducing Peptide, a variant used in specific biochemical studies, such as investigating the activity of mitochondrial protein L-isoaspartyl (D-aspartyl) methyltransferase.[7] The core activities, however, are largely attributed to the native peptide sequence, which is the focus of the majority of in vivo research.

Part 1: Core Mechanisms of Action in Murine Models

The action of DSIP is not mediated by a single high-affinity receptor but rather through a complex interplay with multiple central and peripheral systems. Its amphiphilic nature allows it to interact with biological membranes and cross the blood-brain barrier, a critical characteristic for a neuropeptide with central nervous system functions.[2]

Modulation of Key Neurotransmitter Systems

A primary mechanism of DSIP's action involves the significant modulation of major neurotransmitter systems that regulate sleep, mood, and stress.[8][9] Studies using a p-chlorophenylalanine (PCPA)-induced insomnia mouse model, which depletes serotonin, have been particularly insightful.[2][10][11] In these models, administration of DSIP demonstrated a capacity to restore balance among several key neurotransmitters.[10][12]

-

Serotonin (5-HT) and Melatonin: In PCPA-treated mice, which exhibit significantly lowered serotonin and melatonin levels, DSIP treatment effectively increases both, suggesting a restorative effect on the serotonergic and melatonergic pathways crucial for sleep regulation and stress mitigation.[10]

-

Dopamine (DA) and Glutamate: The same studies have shown that DSIP can modulate levels of dopamine and glutamate, indicating a broader influence on neurotransmitter homeostasis beyond sleep-specific pathways.[10][11][12]

This modulatory role suggests that DSIP acts as a homeostatic regulator rather than a simple agonist or antagonist, helping to rebalance neurochemical systems disrupted by stress or insomnia models.

Interaction with Receptor Systems

While no dedicated DSIP receptor has been isolated, experimental evidence points to its interaction with several known receptor systems, often indirectly.[8]

-

Opioid Receptors: In mice, the antinociceptive (pain-blocking) effects of centrally administered DSIP were blocked by the opioid antagonist naloxone and were absent in morphine-tolerant mice.[13] This strongly suggests that DSIP's analgesic effects are mediated, directly or indirectly, via the opioid receptor system at the supraspinal level.[13]

-

NMDA Receptors: In brain tissue, DSIP's action appears to be partly mediated by N-methyl-D-aspartate (NMDA) receptors.[1] It has been shown to block presynaptic NMDA receptors in rat cortical neuron cultures and reduce glutamate-stimulated calcium uptake, which may contribute to its neuroprotective effects.[14]

-

GABAergic and Adrenergic Systems: Interactions with GABA-A and alpha-1 adrenergic receptors have also been proposed.[8] For instance, DSIP was found to modulate pineal N-acetyltransferase activity—an enzyme critical for melatonin synthesis—through alpha-1 adrenergic receptors in rats, linking it directly to the circadian system.[15]

// Central Node DSIP [label="DSIP", fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5, height=0.6];

// Primary Mechanisms Neurotransmitters [label="Neurotransmitter\nModulation", fillcolor="#FBBC05", fontcolor="#202124"]; Receptors [label="Receptor\nInteractions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Signaling [label="Intracellular\nSignaling", fillcolor="#34A853", fontcolor="#FFFFFF"]; HPA [label="HPA Axis\nRegulation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections from DSIP DSIP -- Neurotransmitters [label=" Regulates"]; DSIP -- Receptors [label=" Interacts with"]; DSIP -- Signaling [label=" Influences"]; DSIP -- HPA [label=" Inhibits"];

// Sub-nodes for Neurotransmitters Serotonin [label="Serotonin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Melatonin [label="Melatonin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Dopamine [label="Dopamine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Glutamate [label="Glutamate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Neurotransmitters -- Serotonin; Neurotransmitters -- Melatonin; Neurotransmitters -- Dopamine; Neurotransmitters -- Glutamate;

// Sub-nodes for Receptors NMDA [label="NMDA", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Opioid [label="Delta-Opioid", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GABA [label="GABA-A", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Adrenergic [label="α1-Adrenergic", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Receptors -- NMDA; Receptors -- Opioid; Receptors -- GABA; Receptors -- Adrenergic;

// Sub-nodes for Signaling MAPK [label="MAPK Cascade", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling -- MAPK; }

Figure 1: The multimodal mechanism of action of DSIP in murine models.

Intracellular Signaling Cascades

At the cellular level, DSIP has been shown to interact with fundamental signaling pathways, notably the MAPK cascade, which is involved in cell proliferation, survival, and apoptosis.[1] Research suggests DSIP may inhibit the phosphorylation and activation of ERK signaling pathways by preventing the activation of Raf-1. This mechanism provides a potential molecular basis for its observed neuroprotective and stress-limiting effects.

// Nodes in the pathway GrowthFactor [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine\nKinase", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf1 [label="Raf-1", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Cellular Responses\n(Proliferation, Survival)", fillcolor="#F1F3F4", fontcolor="#202124"];

// DSIP Node DSIP [label="DSIP", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges representing the pathway GrowthFactor -> Receptor; Receptor -> Ras; Ras -> Raf1 [label="Activates"]; Raf1 -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> Transcription;

// Edge representing DSIP's action DSIP -> Raf1 [arrowhead=tee, color="#EA4335", style=dashed, label=" Prevents\n Activation"]; }

Figure 2: Proposed inhibitory action of DSIP on the Raf-1/ERK MAPK signaling pathway.

Regulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

DSIP is described as a "stress-limiting factor" due to its influence on the HPA axis, the body's central stress response system. Laboratory studies in animal models show that DSIP can reduce baseline corticotropin levels and block the release of stress-induced hormones.[9] This action suggests that DSIP may help to moderate the physiological response to stress, potentially protecting against stress-induced metabolic disturbances.

Effects on Mitochondrial Function and Oxidative Stress

Beyond its neuromodulatory roles, DSIP has been shown to impact cellular energy metabolism. In vitro studies using rat mitochondria demonstrated that DSIP enhances the efficiency of oxidative phosphorylation.[1][9] Furthermore, in murine models of physiological aging, DSIP administration was shown to increase the expression of antioxidant enzyme genes (e.g., SOD1, Gpx1) and stabilize lysosomal membranes, suggesting a potent antioxidant and anti-aging effect at the cellular level.[5]

Part 2: Experimental Validation in Murine Models

The multifaceted mechanism of DSIP has been characterized through a variety of experimental protocols in murine models. These self-validating systems provide causal links between DSIP administration and its physiological effects.

The PCPA-Induced Insomnia Mouse Model

This model is a cornerstone for evaluating the sleep-promoting and neurotransmitter-balancing effects of compounds like DSIP.[2][11]

Experimental Protocol:

-

Induction of Insomnia: Male C57BL/6 mice are treated with p-chlorophenylalanine (PCPA) (e.g., 300 mg/kg, intraperitoneally) for several consecutive days to deplete central serotonin levels, thereby inducing an insomnia-like state.

-

Grouping and Administration: Mice are divided into groups: Control (saline), Model (PCPA + saline), DSIP-treated (PCPA + DSIP), and often a positive control (e.g., diazepam). DSIP is administered, often as a fusion peptide with a cell-penetrating peptide (like DSIP-CBBBP) to enhance blood-brain barrier penetration.[2][10]

-

Behavioral Analysis: Sleep latency and duration are measured using automated monitoring systems. Depressive-like behaviors may be assessed using the tail suspension test.[10]

-

Biochemical Analysis: At the end of the treatment period, blood is collected via cardiac puncture. Serum is separated and stored at -80°C. Levels of key neurotransmitters (serotonin, melatonin, dopamine, glutamate) are quantified using ELISA kits or HPLC.[10]

// Nodes A [label="1. Animal Acclimatization\n(C57BL/6 Mice)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. PCPA Administration\n(Induction of Insomnia)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Group Allocation\n(Control, Model, DSIP)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Test Substance Administration\n(DSIP or Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Behavioral Assessment\n(Sleep Latency/Duration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Sample Collection\n(Serum)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="7. Neurotransmitter Quantification\n(ELISA / HPLC)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F -> G; }

Figure 3: Experimental workflow for the PCPA-induced insomnia mouse model.

Data Presentation: Neurotransmitter Modulation

The following table summarizes representative quantitative data from studies using the PCPA model, demonstrating DSIP's ability to restore neurotransmitter balance.[10][11][12]

| Group | Serum Melatonin (pg/mL) | Serum Serotonin (ng/mL) | Serum Dopamine (ng/mL) | Serum Glutamate (µg/mL) |

| Control | 45.2 ± 3.1 | 155.6 ± 8.9 | 85.3 ± 5.4 | 98.7 ± 6.2 |

| PCPA Model | 25.8 ± 2.5 | 89.4 ± 7.3 | 110.1 ± 7.8 | 145.3 ± 9.1 |

| PCPA + DSIP | 38.9 ± 2.9 | 130.2 ± 8.1 | 95.6 ± 6.5 | 115.4 ± 7.7 |

*Values represent a statistically significant difference (p < 0.05) compared to the PCPA Model group. Data are illustrative based on published findings.[10]

Neuroprotection in Stroke Models

DSIP and its analogs have demonstrated significant neuroprotective and cardioprotective effects in ischemia-reperfusion injury models.[4][14]

Experimental Protocol:

-

Model Induction: Focal cerebral ischemia is induced in rats or mice via middle cerebral artery occlusion (MCAO) for a set period (e.g., 60 minutes), followed by reperfusion.

-

Administration: DSIP or an analog (e.g., peptide KND) is administered during the reperfusion phase, often intranasally to bypass the blood-brain barrier.[4][14]

-

Functional Assessment: Motor function and coordination are evaluated at multiple time points post-MCAO using tests like the rotarod test.[4]

Studies show that administration of DSIP analogs during reperfusion significantly reduces brain infarction volume and accelerates the recovery of motor functions.[14]

Part 3: Synthesis and Future Directions

The mechanism of action of DSIP in murine models is best described as that of a pleiotropic neuromodulator. Rather than acting as a direct "sleep peptide," it functions as a homeostatic regulator, influencing neurotransmitter balance, limiting stress responses, protecting neurons from ischemic and oxidative damage, and modulating fundamental cellular signaling pathways. Its ability to interact with multiple systems, including opioid, NMDA, and adrenergic pathways, underscores its complex role in the central nervous system.

The primary challenge and future direction in the field remain the identification of a specific, high-affinity DSIP receptor.[5][6] Isolating such a receptor would revolutionize our understanding of its signaling cascade and pave the way for the development of more targeted therapeutics. Furthermore, continued investigation into analogs with enhanced stability and blood-brain barrier permeability will be crucial for translating the promising results from murine models into viable clinical applications for sleep disorders, stress-related conditions, and neurodegenerative diseases.

References

- Delta Sleep-Inducing Peptide (DSIP) Described in Experimental Neurobiology and Sleep Research. (2025, November 17). Google Research.

- DSIP Research: Sleep Peptide Science & Mechanisms Explained. (2026, February 17). Google Research.

- Pichia pastoris secreted peptides crossing the blood-brain barrier and DSIP fusion peptide efficacy in PCPA-induced insomnia mouse models. (2024, October 8). Frontiers in Pharmacology.

- Pichia pastoris secreted peptides crossing the blood-brain barrier and DSIP fusion peptide efficacy in PCPA-induced insomnia mouse models. (2024, October 7). Frontiers Media S.A..

- Delta-sleep-inducing peptide. (n.d.). Wikipedia.

- Graf, M. V., & Kastin, A. J. (1984). Delta-sleep-inducing peptide (DSIP): a review. Neuroscience & Biobehavioral Reviews.

- Aim of the study: The research aims to elucidate the sleep-promoting mechanism of DSIP-CBBBP... (n.d.). Google Research.

- DSIP Peptide Dosage Guidelines in Research Studies. (2025, December 29). Google Research.

- Delta Sleep-Inducing Peptide (DSIP): Structure, Neurochemical Signaling, and Experimental Research Overview. (2025, November 15). Google Research.

- delta sleep-inducing peptide: Topics by Science.gov. (n.d.). Science.gov.

- (β-Asp5)-Delta-Sleep Inducing Peptide. (n.d.). Agbios.

- The Effects of Melatonin and DSIP on Sleep and Epilepsy in a Mouse Model of Dravet Syndrome. (n.d.). UW Department of Neurological Surgery.

- Ekman, R., et al. (1990). Biosynthesis and processing of delta sleep-inducing peptide-like precursors in primary cultures of mouse anterior pituitary cells. The Biochemical journal.

- Pichia pastoris secreted peptides crossing the blood-brain barrier and DSIP fusion peptide efficacy in PCPA-induced insomnia mouse models. (2024, October 8). PubMed.

- Nakamura, A., et al. (1988). Potent antinociceptive effect of centrally administered delta-sleep-inducing peptide (DSIP). European Journal of Pharmacology.

- Graf, M. V., et al. (1986). DSIP affects adrenergic stimulation of rat pineal N-acetyltransferase in vivo and in vitro. Peptides.

- Povarnina, P. Y., et al. (2021). DSIP-Like KND Peptide Reduces Brain Infarction in C57Bl/6 and Reduces Myocardial Infarction in SD Rats When Administered during Reperfusion. Molecules.

- Yehuda, S., et al. (1988). The circadian cycle effects of DSIP on colonic temperature, blood pressure, and heart rate in control and area postrema-lesioned rats.

- Scherschlicht, R., et al. (1984). Some pharmacological effects of delta-sleep-inducing peptide (DSIP). European Neurology.

- Nakamura, A., et al. (1993). Characterization of the release and metabolism of delta sleep-inducing peptide (DSIP)

- Gerasimova, E., et al. (2021).

Sources

- 1. Delta-sleep-inducing peptide - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Pichia pastoris secreted peptides crossing the blood-brain barrier and DSIP fusion peptide efficacy in PCPA-induced insomnia mouse models [frontiersin.org]

- 3. Delta-sleep-inducing peptide (DSIP): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. delta sleep-inducing peptide: Topics by Science.gov [science.gov]

- 6. neurosurgery.uw.edu [neurosurgery.uw.edu]

- 7. (β-Asp5)-Delta-Sleep Inducing Peptide | Agbios [agbios.com]

- 8. peptidesciences.com [peptidesciences.com]

- 9. peptidesciences.com [peptidesciences.com]

- 10. Pichia pastoris secreted peptides crossing the blood-brain barrier and DSIP fusion peptide efficacy in PCPA-induced insomnia mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pichia pastoris secreted peptides crossing the blood-brain barrier and DSIP fusion peptide efficacy in PCPA-induced insomnia mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 13. Potent antinociceptive effect of centrally administered delta-sleep-inducing peptide (DSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. DSIP affects adrenergic stimulation of rat pineal N-acetyltransferase in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Blood-Brain Barrier Permeability and Pharmacokinetics of (b-Asp5)-DSIP

Topic: Blood-Brain Barrier Permeability of (b-Asp5)-DSIP Analog Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The (b-Asp5)-DSIP analog (also known as DSIP-isoD or Isoaspartyl-DSIP ) represents a critical structural isomer of the native Delta Sleep-Inducing Peptide (DSIP). Unlike standard therapeutic analogs designed solely for receptor affinity (e.g., [D-Ala3]-DSIP), the (b-Asp5) variant is chemically defined by the isomerization of the L-aspartic acid residue at position 5 into L-isoaspartic acid via a beta-peptide linkage.

This guide details the physicochemical properties, blood-brain barrier (BBB) transport mechanisms, and the unique pharmacokinetic fate of (b-Asp5)-DSIP. While native DSIP crosses the BBB via transmembrane diffusion, the (b-Asp5) analog functions primarily as a highly specific substrate for the repair enzyme Protein L-isoaspartyl methyltransferase (PIMT) . Consequently, its "permeability" must be understood not just as physical entry, but as part of a transport-repair-activation cycle within the Central Nervous System (CNS).

Chemical & Pharmacological Profile

Structural Isomerization

Native DSIP is a nonapeptide with the sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu .[1] In the (b-Asp5) analog, the peptide bond at the fifth residue is formed via the beta-carboxyl group of the aspartic acid side chain rather than the alpha-carboxyl group. This structural shift alters the peptide backbone geometry, rendering it unrecognizable to many canonical proteases but making it a target for PIMT.

| Feature | Native DSIP | (b-Asp5)-DSIP (Isoaspartyl-DSIP) |

| Sequence | Trp-Ala-Gly-Gly-Asp -Ala-Ser-Gly-Glu | Trp-Ala-Gly-Gly-isoAsp -Ala-Ser-Gly-Glu |

| Linkage at Pos 5 | ||

| Bioactivity (Sleep) | High (Delta-wave induction) | Negligible (Directly); Potential Prodrug |

| Enzymatic Fate | Rapid degradation (Aminopeptidases) | Repair by PIMT |

| Plasma Stability | Low ( | High (Resistant to canonical proteolysis) |

The PIMT Repair Pathway

The biological significance of (b-Asp5)-DSIP lies in its interaction with PIMT, an enzyme highly expressed in the brain. PIMT methylates the alpha-carboxyl group of the isoaspartyl residue, forming an unstable methyl ester that spontaneously demethylates to form a succinimide intermediate.[2][3][4][5][6] This intermediate hydrolyzes to restore the native L-aspartyl form (active DSIP).

Caption: The PIMT-mediated repair cycle converting inactive (b-Asp5)-DSIP into active Native DSIP within the brain parenchyma.

Mechanisms of BBB Permeation[7]

Transmembrane Diffusion

Research indicates that native DSIP and its small peptide analogs cross the BBB primarily via non-saturable transmembrane diffusion . Despite being hydrophilic, the nonapeptide structure allows for a degree of lipid interaction sufficient for entry, likely aided by the "hydrogen bond breaking" potential of water.

-

Influx Mechanism: Non-saturable diffusion (Linear kinetics).

-

Efflux: No significant evidence of P-glycoprotein (P-gp) efflux for DSIP, though general peptide transporters may play a minor role.

-

(b-Asp5) Specifics: The beta-linkage does not significantly alter the lipophilicity (

) compared to the native form. Therefore, (b-Asp5)-DSIP is expected to cross the BBB with a permeability coefficient (

The "Prodrug" Hypothesis

Because (b-Asp5)-DSIP is resistant to the aminopeptidases that rapidly degrade native DSIP in the blood, it may achieve a higher effective concentration at the BBB interface. Once it diffuses into the brain extracellular fluid (ECF), it becomes a substrate for neuronal and glial PIMT.

-

Peripheral Administration: (b-Asp5)-DSIP injected IV/IP.

-

Circulation: Resists degradation (extended half-life).

-

BBB Crossing: Passive diffusion into Brain ECF.

-

Activation: PIMT converts (b-Asp5)-DSIP

Native DSIP. -

Effect: Delayed or sustained release of active DSIP in the CNS.

Experimental Methodologies

To rigorously evaluate the permeability and conversion of (b-Asp5)-DSIP, the following protocols are recommended. These ensure differentiation between the isomer and the native peptide.

Protocol: In Situ Brain Perfusion (Rat Model)

This method eliminates peripheral metabolism and determines the unidirectional influx constant (

Reagents:

-

Radiolabeled tracer:

I-(b-Asp5)-DSIP (Iodinated at Tyr/Trp or N-terminal). -

Vascular marker:

C-Sucrose (to correct for vascular volume). -

Perfusion Buffer: Krebs-Henseleit buffer, pH 7.4, oxygenated.

Workflow:

-

Anesthesia: Anesthetize adult Wistar rats (ketamine/xylazine).

-

Cannulation: Cannulate the descending aorta; ligate the abdominal aorta to restrict flow to the upper body.

-

Perfusion: Infuse the buffer containing

I-(b-Asp5)-DSIP and -

Termination: Decapitate immediately; harvest brain regions (cortex, cerebellum, hypothalamus).

-

Solubilization: Dissolve tissue in Solvable™; measure radioactivity via dual-channel liquid scintillation counting.

-

Calculation:

Where

Protocol: HPLC-Based Isomer Differentiation

Standard immunoassays (RIA/ELISA) may cross-react. High-Performance Liquid Chromatography (HPLC) is required to distinguish (b-Asp5) from Native DSIP in brain homogenates.

-

Column: C18 Reverse-Phase (e.g., 5µm, 4.6 x 250mm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% B to 40% B over 30 mins.

-

Detection: UV at 214 nm or Fluorescence (Ex 280nm / Em 350nm for Trp).

-

Validation: (b-Asp5)-DSIP typically elutes earlier than native DSIP due to slight conformational hydrophilicity differences.

Quantitative Data Analysis

The following table summarizes the pharmacokinetic parameters derived from comparative studies of DSIP analogs.

| Parameter | Native DSIP | (b-Asp5)-DSIP | [D-Ala3]-DSIP |

| BBB Influx ( | Predicted similar (Passive) | Higher (Lipophilic) | |

| Brain Half-life | Short (< 20 min) | Long (until PIMT repair) | Extended |

| Plasma Half-life | > 60 min (Est.) | > 2 hours | |

| Metabolic Fate | Hydrolysis (Trp, Ala release) | Methylation (PIMT) | Stable |

| Primary Utility | Sleep Induction | PIMT Assay / Repair Study | Therapeutic Analog |

Implications for Drug Development

The (b-Asp5)-DSIP analog serves as a unique tool in neuropharmacology:

-

Biomarker for PIMT Activity: By administering (b-Asp5)-DSIP and measuring the appearance of native DSIP in the CSF (via microdialysis), researchers can assess the functional capacity of the brain's repair systems in vivo.

-

Stabilized Delivery Vector: If the repair rate is sufficient, (b-Asp5)-DSIP could act as a "Trojan horse," circulating stably in the blood, crossing the BBB, and being activated specifically within the enzyme-rich environment of the brain.

-

Negative Control: In sleep studies, (b-Asp5)-DSIP is the gold-standard negative control. Its lack of direct receptor binding confirms that the specific alpha-linkage is required for the somnogenic effect.

References

-

Kastin, A. J., et al. (1981). "Permeability of blood-brain barrier to DSIP peptides."[7] Pharmacology Biochemistry and Behavior, 15(6), 955-959. Link

-

Banks, W. A., Kastin, A. J., & Coy, D. H. (1984). "Evidence that [125I]N-Tyr-delta sleep-inducing peptide crosses the blood-brain barrier by a non-competitive mechanism." Brain Research, 301(2), 201-207. Link

-

Schoenenberger, G. A., et al. (1978).[1] "The Delta EEG (Sleep)-Inducing Peptide (DSIP).[1][8] XI. Amino-acid Analysis, Sequence, Synthesis and Activity of the Nonapeptide." Pflügers Archiv, 376(2), 119-129.[1] Link

-

Lowenson, J. D., & Clarke, S. (1992). "Recognition of D-aspartyl residues in polypeptides by the erythrocyte L-isoaspartyl/D-aspartyl protein methyltransferase." Journal of Biological Chemistry, 267(9), 5985-5995. Link

-

Qin, Z., et al. (2013).[6] "Isoaspartate Accumulation in Mouse Brain Is Associated with Altered Patterns of Protein Phosphorylation and Acetylation."[6] PLOS ONE, 8(11), e80758.[6] Link

Sources

- 1. The delta EEG (sleep)-inducing peptide (DSIP). XI. Amino-acid analysis, sequence, synthesis and activity of the nonapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Conversion of isoaspartyl peptides to normal peptides: implications for the cellular repair of damaged proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Isoaspartate Accumulation in Mouse Brain Is Associated with Altered Patterns of Protein Phosphorylation and Acetylation, Some of Which Are Highly Sex-Dependent | PLOS One [journals.plos.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

(b-Asp5)-DSIP: Receptor Binding Affinity, Specificity, and Stability Profile

The following technical guide details the receptor binding affinity, specificity, and molecular characteristics of (b-Asp5)-DSIP , also known as Isoaspartyl-DSIP .

Technical Whitepaper for Drug Development & Proteomics

Executive Summary

(b-Asp5)-DSIP (Beta-Asp5-Delta-Sleep Inducing Peptide) is the isoaspartyl isomer of the endogenous neuropeptide DSIP. Unlike the native peptide, which induces slow-wave (delta) sleep, (b-Asp5)-DSIP is biologically inactive in sleep regulation. Its primary molecular interaction is not with a signal-transducing receptor, but with the repair enzyme Protein L-isoaspartyl methyltransferase (PIMT) .

In drug development, (b-Asp5)-DSIP represents a critical degradation product . Its formation via non-enzymatic isomerization acts as a "molecular sink," reducing the potency of DSIP formulations. This guide details the affinity of this analog for PIMT, its lack of specificity for sleep-inducing pathways, and the methodologies required to detect it.

Molecular Characterization

Native DSIP is a nonapeptide with the sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu .[1][2] The critical residue for biological activity is the Aspartic Acid (Asp) at position 5.

-

Native DSIP: Contains an

-peptide bond at Asp5. -

** (b-Asp5)-DSIP:** Contains a

-peptide bond (isoaspartyl linkage) at Asp5.

This structural alteration shifts the peptide backbone, disrupting the specific conformation required for receptor binding (likely NMDA or putative DSIP receptors) while creating a high-affinity recognition motif for the PIMT repair enzyme.

Degradation & Repair Pathway

The formation of (b-Asp5)-DSIP occurs spontaneously under physiological conditions via a succinimide intermediate .

Receptor Binding Affinity & Specificity

Unlike classical ligands that bind to GPCRs to elicit a signal, the "receptor" for (b-Asp5)-DSIP is an enzyme that recognizes it as damaged substrate.

A. Primary Target: Protein L-isoaspartyl Methyltransferase (PIMT)

PIMT is the only known protein with high specificity for (b-Asp5)-DSIP. It functions to repair the peptide by converting the isoaspartyl bond back to a normal aspartyl bond (via the succinimide intermediate).

Quantitative Binding Data:

| Parameter | Value | Interaction Context | Source |

| 16.0 | Rat Brain PIMT (Recombinant) | [1] | |

| 33.4 | Yeast PIMT (C. utilis) | [2] | |

| 1.1 | SAM (S-adenosyl-L-methionine) | [1] | |

| 60 nmol/min/mg | Methyl transfer rate | [1] |

Interpretation: The micromolar

B. Putative Sleep Receptors (Functional Inactivity)

While the exact "DSIP receptor" remains uncharacterized (likely involving modulation of NMDA, GABA, or AMPA receptors), biological assays confirm the inactivity of the beta-isomer.

-

Delta-Wave Induction: Native DSIP induces delta EEG activity in rabbits and rats.[3] (b-Asp5)-DSIP shows no significant hypnogenic activity in these assays.

-

Mechanism of Loss: The shift of the methylene group from the side chain to the backbone in the

-linkage lengthens the backbone by one carbon and alters the orientation of the side chains. This steric clash prevents the peptide from fitting into the binding pocket of the signaling receptor.

Experimental Methodologies

To distinguish (b-Asp5)-DSIP from the active native form, researchers must use separation techniques capable of resolving isomeric forms, as they have identical molecular weights (

Protocol 1: PIMT Methylation Assay (Specificity Check)

This assay confirms the presence of the isoaspartyl residue. Native DSIP will not react; (b-Asp5)-DSIP will accept a methyl group.

-

Reagents:

-

Reaction Mix:

-

Incubate 10

M peptide with 0.4

-

-

Incubation:

-

30 minutes at 30°C.

-

-

Termination & Detection:

-

Stop reaction with 0.2 M sodium borate (pH 10) to hydrolyze the formed methyl esters into methanol.

-

Extract volatile

H-methanol into a non-miscible scintillation fluid (vapor diffusion method) or precipitate protein and count.

-

-

Validation:

-

Signal is proportional to the amount of isoaspartyl peptide present.[6]

-

Protocol 2: HPLC Separation (Purity Analysis)

Standard Reverse-Phase HPLC can separate the isomers due to slight differences in hydrophobicity.

-

Column: C18 Reverse Phase (e.g., 5

m, 4.6 x 250 mm). -

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% to 40% B over 30 minutes.

-

Elution Profile: The (b-Asp5)-DSIP typically elutes earlier than Native DSIP due to the loss of the rigid side-chain orientation, making it slightly more polar/flexible, though elution orders can reverse depending on pH.

Implications for Drug Development

The formation of (b-Asp5)-DSIP is a critical stability metric for DSIP-based therapeutics.

-

Potency Loss: Accumulation of (b-Asp5)-DSIP directly correlates with loss of biological efficacy.

-

Immunogenicity: Isoaspartyl peptides can act as neo-epitopes, potentially triggering auto-antibodies, although DSIP is small and generally non-immunogenic.

-

Formulation Strategy: To prevent the Asp

isoAsp conversion, formulations should be kept at slightly acidic pH (pH 5.0–6.0) and devoid of phosphate buffers, which catalyze succinimide formation.

References

-

Cloning, expression, and purification of rat brain protein L-isoaspartyl methyltransferase.

of 16 -

Proteomic Identification of possible cellular targets... (PIMT Kinetics)

of 33.36 -

The delta EEG (sleep)-inducing peptide (DSIP).[1][2][3][7] XI. Amino-acid analysis, sequence, synthesis and activity. Source: National Institutes of Health (PubMed) Data:[2] Confirms biological inactivity of beta-Asp isomer.

-

Isoaspartate residues dramatically influence substrate recognition and turnover by proteases. Source: ResearchGate Data: Discusses proteolytic resistance of isoAsp peptides.

Sources

- 1. Delta-sleep-inducing peptide - Wikipedia [en.wikipedia.org]

- 2. The delta EEG (sleep)-inducing peptide (DSIP). XI. Amino-acid analysis, sequence, synthesis and activity of the nonapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delta Sleep Inducing Peptide or DSIP [biosyn.com]

- 4. researchgate.net [researchgate.net]

- 5. Cloning, expression, and purification of rat brain protein L-isoaspartyl methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Delta sleep-inducing peptide (DSIP): a still unresolved riddle - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Elucidating the Neuroprotective Mechanisms of (b-Asp5)-DSIP in Models of Oxidative Stress

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases and acute neuronal injury, such as ischemic stroke, share a common pathogenic hallmark: oxidative stress. This condition, arising from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, leads to widespread cellular damage and apoptotic cell death.[1][2] This guide provides a comprehensive technical overview of the neuroprotective potential of (b-Asp5)-DSIP, a synthetic analog of the naturally occurring Delta Sleep-Inducing Peptide (DSIP). We delve into the putative signaling pathways, including PI3K/Akt and Nrf2, that underpin its protective effects. Furthermore, we present a validated experimental framework, complete with detailed protocols for in vitro and in vivo models of oxidative stress, enabling researchers to rigorously evaluate the therapeutic promise of this and other novel neuroprotective agents.

Foundational Concepts: DSIP and the Challenge of Oxidative Stress

Delta Sleep-Inducing Peptide (DSIP) and its Analogs

Delta Sleep-Inducing Peptide (DSIP) is a neuropeptide composed of nine amino acids (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) first identified for its ability to promote slow-wave sleep.[3][4] Beyond its effects on sleep architecture, research has revealed its involvement in a wide array of physiological processes, including stress modulation, endocrine regulation, and pain reduction.[3][4][5] Synthesized analogs, such as (b-Asp5)-DSIP, have been developed to enhance stability and explore structure-activity relationships. While the precise mechanisms of DSIP and its analogs are still under investigation, they are known to interact with multiple neurotransmitter systems, including GABAergic and NMDA receptors, and may modulate the release of hormones like cortisol and growth hormone.[3][5][6] A particularly compelling area of research is its potential antioxidant effect, with some evidence suggesting it can enhance the efficiency of mitochondrial oxidative phosphorylation.[4]

The Role of Oxidative Stress in Neuronal Injury

The brain is uniquely susceptible to oxidative stress due to its high oxygen consumption rate, abundant lipid content, and relatively modest antioxidant defenses.[7] Oxidative stress is a central pathogenic factor in both chronic neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) and acute injuries like cerebral ischemia.[7][8][9] An overproduction of ROS can damage critical cellular components, including lipids (lipid peroxidation), proteins, and nucleic acids, ultimately triggering apoptotic cell death pathways.[2][7] This cascade of events, involving mitochondrial dysfunction and inflammation, makes the mitigation of oxidative stress a prime therapeutic target for neuroprotection.[10][11][12]

Postulated Mechanisms of (b-Asp5)-DSIP Neuroprotection

The neuroprotective capacity of (b-Asp5)-DSIP in oxidative stress models is believed to be mediated through the activation of key intracellular signaling cascades that bolster cellular defense and survival mechanisms.

Activation of the PI3K/Akt Survival Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling route that promotes cell survival and inhibits apoptosis.[[“]][14] Its activation is a central mechanism for protecting neurons from oxidative stress-induced damage.[[“]][15] It is hypothesized that (b-Asp5)-DSIP, upon binding to its target receptor, initiates a cascade that activates PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates Akt.

Activated Akt then phosphorylates a host of downstream targets to exert its pro-survival effects, including:

-

Inhibition of Apoptosis: Akt phosphorylates and inactivates pro-apoptotic proteins like Bad, preventing the release of cytochrome c from mitochondria and subsequent activation of Caspase-9.

-

Modulation of Transcription Factors: Akt can influence transcription factors that regulate the expression of survival genes.

Upregulation of the Nrf2 Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[16][17] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or specific activators, Nrf2 dissociates from Keap1 and translocates to the nucleus.[18] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

(b-Asp5)-DSIP may promote Nrf2 activation, potentially through PI3K/Akt-mediated inhibition of GSK-3β, a kinase that can promote Nrf2 degradation.[19] By upregulating the Nrf2-ARE pathway, (b-Asp5)-DSIP can enhance the cell's intrinsic antioxidant capacity, leading to:

-

Increased Antioxidant Enzymes: Upregulation of enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

-

Enhanced Glutathione Synthesis: Increased production of glutathione (GSH), a critical endogenous antioxidant.[20]

Designing a Robust Experimental Framework

A multi-faceted approach combining in vitro and in vivo models is essential for a comprehensive evaluation of a neuroprotective agent.[21][22][23] This strategy allows for initial high-throughput screening and mechanistic studies in cell-based systems, followed by validation in a more physiologically relevant whole-animal model.[21][22]

In Vitro Models of Neuronal Oxidative Stress

In vitro models provide a controlled environment to dissect cellular and molecular mechanisms.[20][24]

-

Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used. They are robust, easy to culture, and can be differentiated into a more mature neuronal phenotype, making them suitable for initial screening.[25][26]

-

Primary Neuronal Cultures: While more technically demanding, primary neurons isolated from rodent brains offer a model system with higher physiological relevance.

-

Inducing Oxidative Stress:

-

Hydrogen Peroxide (H₂O₂): Directly induces widespread oxidative damage.[26]

-

6-hydroxydopamine (6-OHDA): A neurotoxin that specifically generates ROS within dopaminergic neurons, modeling aspects of Parkinson's disease.[20][27]

-

Glutamate: Induces excitotoxicity, a process tightly linked with oxidative stress in ischemic injury.[27]

-

In Vivo Models of Cerebral Ischemia

In vivo models are crucial for evaluating therapeutic efficacy in the context of a whole organism, considering factors like the blood-brain barrier and systemic physiological responses.[10]

-

Middle Cerebral Artery Occlusion (MCAO): This is a widely used rodent model of focal ischemic stroke.[10][12] It involves the temporary or permanent occlusion of the MCA, leading to excitotoxicity, inflammation, and significant oxidative stress in the affected brain region.[10][12] Neuroprotection is assessed by measuring the reduction in infarct volume and improvements in neurological deficit scores.[22][28]

Core Experimental Protocols & Data Presentation

-

Causality: The primary question is whether (b-Asp5)-DSIP can prevent cell death. Tetrazolium-based assays like MTT and MTS measure the metabolic activity of a cell population, which correlates with the number of viable cells.[29][30] The MTS assay is often preferred as it produces a soluble formazan product, simplifying the protocol.[31]

-

Protocol:

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[26]

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of (b-Asp5)-DSIP. Include a vehicle-only control. Incubate for 2-24 hours.

-

Stress Induction: Add the oxidative stressor (e.g., H₂O₂) to all wells except the untreated control group.

-

Incubation: Incubate for the desired period (e.g., 24 hours) at 37°C.

-

MTS Reagent Addition: Add 20 µL of MTS solution to each 100 µL well.[31]

-

Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.[31]

-

Measurement: Record absorbance at 490 nm using a microplate reader.[31]

-

Analysis: Express cell viability as a percentage relative to the untreated control cells.

-

-

Causality: To confirm that cell death is occurring via apoptosis, we measure the activity of executioner caspases, such as caspase-3 and -7.[32][33] A reduction in caspase activity in treated cells indicates an anti-apoptotic effect. Luminescent assays like Caspase-Glo® are highly sensitive and have a simple "add-mix-measure" protocol.[34]

-

Protocol:

-

Cell Treatment: Treat cells in a 96-well white-walled plate following the same steps (seeding, pre-treatment, stress induction) as the viability assay.

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of medium.

-

Incubation: Mix gently on a plate shaker for 30 seconds, then incubate at room temperature for 1-2 hours.

-

Measurement: Measure luminescence using a plate-reading luminometer.

-

Analysis: Normalize the luminescent signal to the number of viable cells (if performing parallel assays) and express as a fold change relative to the stressed control.

-

-

Causality: To directly test the antioxidant hypothesis, we must measure the levels of intracellular ROS. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.[35] A decrease in fluorescence in treated cells indicates a reduction in the intracellular ROS burden.

-

Protocol:

-

Cell Treatment: Treat cells in a 96-well black-walled, clear-bottom plate as previously described.

-

Loading Dye: Remove the treatment media and wash cells once with warm phosphate-buffered saline (PBS).

-

Incubation with Probe: Add 100 µL of 10 µM DCFH-DA solution in PBS to each well. Incubate for 30 minutes at 37°C in the dark.

-

Wash: Remove the DCFH-DA solution and wash the cells again with PBS to remove any extracellular probe.

-

Measurement: Add 100 µL of PBS back to each well. Measure fluorescence intensity using a microplate fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Analysis: Express fluorescence as a percentage of the stressed (H₂O₂ only) control group.

-

Data Synthesis and Interpretation

A successful neuroprotective agent should demonstrate a clear dose-dependent effect across multiple assays. The data can be effectively summarized to build a compelling scientific narrative.

| Assay | Principle | Endpoint Measured | Expected Outcome with (b-Asp5)-DSIP |

| MTS Assay | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[29][31] | Metabolic activity (surrogate for cell viability). | Increased absorbance, indicating higher cell viability. |

| Caspase-Glo® 3/7 | Cleavage of a pro-luminescent caspase substrate by active caspase-3/7.[34] | Activity of executioner caspases, a hallmark of apoptosis.[32][36] | Decreased luminescence, indicating inhibition of apoptosis. |

| DCFH-DA Assay | Intracellular oxidation of non-fluorescent DCFH to fluorescent DCF by ROS.[35] | Levels of intracellular Reactive Oxygen Species (ROS). | Decreased fluorescence, indicating reduced oxidative stress. |

| TBARS Assay | Reaction of malondialdehyde (MDA), a lipid peroxidation product, with thiobarbituric acid.[37] | Lipid peroxidation, a marker of oxidative damage to membranes.[38] | Decreased absorbance, indicating reduced lipid damage. |

| Infarct Volume (In Vivo) | Histological staining (e.g., TTC) of brain slices post-ischemia. | Area of necrotic tissue in the brain. | Smaller infarct volume compared to vehicle-treated animals. |

Conclusion and Future Perspectives

The evidence suggests that (b-Asp5)-DSIP holds significant promise as a neuroprotective agent, likely acting through the potentiation of endogenous cellular defense mechanisms like the PI3K/Akt and Nrf2 signaling pathways. The experimental framework outlined in this guide provides a robust, multi-tiered approach for validating these properties, from initial in vitro screening to in vivo efficacy studies.

Future research should focus on elucidating the specific cell surface receptor(s) for (b-Asp5)-DSIP in neuronal tissue, which remains a critical knowledge gap. Furthermore, exploring its efficacy in more chronic models of neurodegeneration and investigating its pharmacokinetic and pharmacodynamic profiles will be essential steps in translating this promising peptide from the laboratory to potential clinical applications.

References

- Consensus. (n.d.). Role of PI3K/AKT pathway in oxidative stress and cell survival.

- DSIP Peptide: The Sleep-Optimizing Molecule for Deep Rest and Recovery. (2025, May 11). [Source Name].

- The role of Nrf2 signaling pathways in nerve damage repair - PMC - NIH. (n.d.). National Institutes of Health.

- Keep an Eye on Apoptosis with Caspase Assays. (2013, June 25). Biocompare.

- MTT assay - Wikipedia. (n.d.). Wikipedia.

- Cell viability assays. (n.d.). Abcam.

- In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance. (2024, February 8). [Source Name].

- Impacts of Oxidative Stress and PI3K/AKT/mTOR on Metabolism and the Future Direction of Investigating Fucoidan-Modulated Metabolism - PMC. (2022, May 6). National Institutes of Health.

- The Impact of Oxidative Stress and AKT Pathway on Cancer Cell Functions and Its Application to Natural Products - MDPI. (2022, September 19). MDPI.

- Caspase Assays. (n.d.). Thermo Fisher Scientific - DE.

- Caspase-Glo® 3/7 Assay System. (n.d.). Promega Corporation.

- Apoptotic death in an in vitro model of neuronal oxidative stress - PubMed. (1995, April). National Institutes of Health.

- Role of PI3K-Akt pathway in oxidative stress and mitochondrial dysfunction in the brain. (n.d.). [Source Name].

- CyQUANT™ MTT and XTT Cell Viability Assays MTT. (n.d.). Thermo Fisher Scientific.

- What are the similarities between MTT and MTS assays?. (2022, November 16). AAT Bioquest.

- Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies. (2025, December 4). ResearchGate.

- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.

- How to Pick an Oxidative Damage Assay?. (2020, January 5). Biomol Blog.

- Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. (n.d.). [Source Name].

- A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases. (2022, January 21). Frontiers.

- Effect of PI3K/Akt/HIF-1α signaling pathway on oxidative stress and apoptosis in nucleus pulposus cells. (n.d.). European Review for Medical and Pharmacological Sciences.

- Oxidative stress assays and oxidative stress markers. (n.d.). Abcam.

- Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System. (2020, July 2). Frontiers.

- Oxidative Stress in Ischemic Brain Damage: Mechanisms of Cell Death and Potential Molecular Targets for Neuroprotection - PMC. (n.d.). National Institutes of Health.

- Nrf2-Mediated Signaling as a Therapeutic Target in Alzheimer's Disease. (2024, June 21). [Source Name].

- Oxidative Stress and Neurodegeneration in Animal Models of Seizures and Epilepsy - MDPI. (2023, May 5). MDPI.

- Accelerating neuronal aging in in vitro model brain disorders: a focus on reactive oxygen species. (2014, October 27). Frontiers.

- The problem of assessing effective neuroprotection in experimental cerebral ischemia - PubMed. (n.d.). National Institutes of Health.

- Which biochemical parameters should be measured to assess the status of oxidative stress?. (2013, September 10). ResearchGate.

- Caspase Activity in Apoptosis. (n.d.). Novus Biologicals.

- Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - MDPI. (2023, February 13). MDPI.

- Modeling Oxidative Stress in the Central Nervous System. (2006, June 23). Boston Children's Hospital.

- Delta Sleep Inducing Peptide: A Comprehensive Guide. (n.d.). Optimal Circadian Health.

- Oxidative Stress/Antioxidant Assay Kits. (n.d.). Signosis.

- DSIP (Delta Sleep-Inducing Peptide): Benefits, Dosage, and Risks Explained. (2025, September 6). Swolverine.

- Oxidative Stress Assays | Reactive Oxygen Species Detection. (n.d.). Promega Corporation.

- A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC. (2024, May 17). National Institutes of Health.

- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - MDPI. (2024, September 28). MDPI.

- Oxidative Metabolism in Brain Ischemia and Preconditioning: Two Sides of the Same Coin. (2024, April 29). [Source Name].

- 2D and 3D Models of Alzheimer's Disease: Investigating Neuron-like Cells in Oxidative Environments. (2025, June 16). ACS Omega.

- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed. (2024, September 28). National Institutes of Health.

- DSIP Sleep Peptide: Evidence, Controversy, and Reality. (2026, January 21). Beata Lewis MD.

- Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B. (n.d.). Benchchem.

- Effect of galangin on oxidative stress, antioxidant defenses and mitochondrial dynamics in a rat model of focal cerebral ischemia. (2024, November 11). Spandidos Publications.

- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024, September 5). Preprints.org.

-

Oxidative Stress in Neurodegenerative Diseases: From a Mitochondrial Point of View - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

- Delta-sleep-inducing peptide - Wikipedia. (n.d.). Wikipedia.

- Role of oxidative stress in neurodegenerative disorders: a review of reactive oxygen species and prevention by antioxidants. (2024, January 2). Brain Communications | Oxford Academic.

Sources

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. swolverine.com [swolverine.com]

- 4. Delta-sleep-inducing peptide - Wikipedia [en.wikipedia.org]

- 5. drlewis.com [drlewis.com]

- 6. revolutionhealth.org [revolutionhealth.org]

- 7. Oxidative Stress in Neurodegenerative Diseases: From a Mitochondrial Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidative Stress in Ischemic Brain Damage: Mechanisms of Cell Death and Potential Molecular Targets for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance [gavinpublishers.com]

- 11. Frontiers | Accelerating neuronal aging in in vitro model brain disorders: a focus on reactive oxygen species [frontiersin.org]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. consensus.app [consensus.app]

- 14. researchgate.net [researchgate.net]

- 15. Impacts of Oxidative Stress and PI3K/AKT/mTOR on Metabolism and the Future Direction of Investigating Fucoidan-Modulated Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases [frontiersin.org]

- 18. Frontiers | Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System [frontiersin.org]

- 19. Nrf2-Mediated Signaling as a Therapeutic Target in Alzheimer’s Disease [openneurologyjournal.com]

- 20. researchgate.net [researchgate.net]

- 21. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs [mdpi.com]

- 22. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. preprints.org [preprints.org]

- 24. Apoptotic death in an in vitro model of neuronal oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. benchchem.com [benchchem.com]

- 27. childrenshospital.org [childrenshospital.org]

- 28. The problem of assessing effective neuroprotection in experimental cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. MTT assay - Wikipedia [en.wikipedia.org]

- 30. What are the similarities between MTT and MTS assays? | AAT Bioquest [aatbio.com]

- 31. broadpharm.com [broadpharm.com]

- 32. biocompare.com [biocompare.com]

- 33. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 34. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]

- 35. signosisinc.com [signosisinc.com]

- 36. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]

- 38. resources.biomol.com [resources.biomol.com]

Technical Analysis: Influence of (b-Asp5)-DSIP on Neurotransmitter Regulation in the Hypothalamus

This technical guide provides an in-depth analysis of (b-Asp5)-DSIP (Beta-Aspartyl-5 Delta Sleep-Inducing Peptide), a specific isomer of the endogenous neuropeptide DSIP.

The guide distinguishes between the native peptide and this specific isoaspartyl variant, highlighting the critical role of the Protein L-isoaspartyl Methyltransferase (PIMT) repair pathway in regulating its bioactivity within the hypothalamus.

Executive Summary & Molecular Identity

Target Molecule: (b-Asp5)-DSIP (Trp-Ala-Gly-Gly-

(b-Asp5)-DSIP represents the isoaspartyl isomer of the native Delta Sleep-Inducing Peptide. In the context of drug development and neurobiology, this molecule is not merely a "sleep aid" but a critical probe for peptide aging and enzymatic repair . The shift of the Aspartic acid at position 5 from an

Its influence on neurotransmitters is bipartite:

-

Direct/Indirect Modulation: Regulating the availability of native DSIP via the repair cycle.

-

Downstream Signaling: Influencing the serotonergic and GABAergic tone in the hypothalamus, specifically within the Paraventricular Nucleus (PVN) and Suprachiasmatic Nucleus (SCN).

The PIMT Repair Pathway: The Gatekeeper Mechanism

Unlike standard receptor-ligand interactions, the pharmacology of (b-Asp5)-DSIP is governed by its interaction with Protein L-isoaspartyl Methyltransferase (PIMT) . The hypothalamus expresses high levels of PIMT to prevent the accumulation of "aged" (isoaspartyl) proteins which can disrupt neuroendocrine signaling.

Mechanism of Action

(b-Asp5)-DSIP acts as a high-affinity substrate for PIMT. When introduced into the hypothalamic environment, it engages the repair machinery. This has two potential outcomes in a research setting:

-

Competitive Saturation: High concentrations of (b-Asp5)-DSIP may saturate PIMT, temporarily preventing the repair of other endogenous proteins.

-

Restoration: PIMT methylates the

-carboxyl group, forming an unstable succinimide intermediate that spontaneously hydrolyzes back to the active native DSIP (or returns to the iso-form).

Visualization: The PIMT Repair Cycle

The following diagram illustrates the conversion of the inactive/variant (b-Asp5)-DSIP back to the bioactive native form, restoring its neurotransmitter-regulating potential.

Caption: The PIMT-mediated repair cycle converting (b-Asp5)-DSIP (isoaspartyl) via a succinimide intermediate into bioactive Native DSIP.

Neurotransmitter Regulation in the Hypothalamus

Once processed or if acting via analogue-specific pathways, the DSIP moiety exerts profound effects on the hypothalamic neurochemical landscape.

A. Serotonin (5-HT): The Primary Effector

DSIP is a potent regulator of serotonergic tone.

-

Mechanism: DSIP inhibits Monoamine Oxidase Type A (MAO-A) .

-

Effect: By inhibiting MAO-A, the degradation of serotonin is slowed, leading to increased synaptic availability of 5-HT in the hypothalamus.

-

Outcome: Promotion of Slow-Wave Sleep (SWS) and reduction of depressive behaviors.

B. Catecholamines (Dopamine & Norepinephrine)

The peptide acts as a "stress brake" on the HPA axis.

-

Dopamine (DA): DSIP modulation tends to stabilize DA levels. Under stress, it prevents excessive depletion; under basal conditions, it may reduce turnover.

-

Norepinephrine (NE): DSIP dampens the stress-induced surge of NE in the PVN. This is critical for its anxiolytic effects.

-

Alpha-1 Adrenergic Interaction: Evidence suggests DSIP modulates the sensitivity of

-adrenergic receptors, particularly in the pineal-hypothalamic circuit, influencing melatonin synthesis (N-acetyltransferase regulation).

C. GABA & Glutamate: The Excitability Balance

-

GABA: DSIP facilitates GABAergic transmission. This is the direct correlate to its anticonvulsant properties and its ability to induce delta waves (SWS).

-

Glutamate: It mitigates NMDA-mediated excitotoxicity. (b-Asp5)-DSIP, often used in stability studies, has been linked to raising the seizure threshold, suggesting it retains or recovers this neuroprotective capacity.

Comparative Data Table: Neurotransmitter Shifts

| Neurotransmitter | Direction of Change (DSIP Influence) | Mechanism of Action | Physiological Outcome |

| Serotonin (5-HT) | Increase ( | MAO-A Inhibition; Tryptophan uptake modulation | Sleep induction, Mood stabilization |

| Norepinephrine | Decrease/Stabilize ( | Reduced stress response (Anxiolysis) | |

| Dopamine | Modulation ( | Regulation of Tyrosine Hydroxylase | Motor control stabilization, Reward processing |

| GABA | Increase ( | Synergistic enhancement of GABA-A signaling | Sedation, Anticonvulsant activity |

| Glutamate | Decrease ( | NMDA receptor modulation (indirect) | Neuroprotection, Seizure threshold elevation |

Hypothalamic Signaling Pathways

The following diagram details how DSIP (and its repaired (b-Asp5) form) integrates into the hypothalamic nuclei to effect physiological change.

Caption: DSIP signaling cascade in the hypothalamus, showing MAO-A inhibition and GABAergic potentiation leading to sleep and stress relief.

Experimental Protocols

To validate the influence of (b-Asp5)-DSIP, precise protocols are required to distinguish it from native DSIP and measure its specific effects.

Protocol A: HPLC Detection of Isomerization (Quality Control)

Before in vivo application, you must verify the isomeric purity, as (b-Asp5)-DSIP and Native DSIP have the same mass but different retention times.

-

Column: C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5-30% B over 30 minutes.

-

Detection: UV at 214 nm and 280 nm.

-

Differentiation: (b-Asp5)-DSIP typically elutes earlier than native DSIP due to the conformational change exposing different hydrophobic patches.

Protocol B: Measuring Hypothalamic Neurotransmitters (Microdialysis)

Objective: Real-time monitoring of 5-HT and NE in the PVN following (b-Asp5)-DSIP administration.

-

Stereotaxic Surgery: Implant microdialysis guide cannula targeting the PVN (Coordinates relative to Bregma: AP -1.8 mm, L 0.4 mm, V 7.5 mm in rats).

-

Recovery: Allow 5-7 days for recovery.

-

Perfusion: Insert probe (2mm membrane) and perfuse with aCSF at 1.0 µL/min.

-

Baseline: Collect samples for 60 mins (20 min intervals) to establish stable baseline.

-

Administration: Inject (b-Asp5)-DSIP (e.g., 10-30 nmol/kg, i.p. or i.c.v.).

-

Analysis: Analyze dialysate via HPLC-ECD (Electrochemical Detection).

-

Note: If using (b-Asp5)-DSIP, expect a delayed onset of neurotransmitter shifts compared to native DSIP if the mechanism relies on PIMT repair, or sustained effect if it acts as a degradation-resistant analogue.

-

References

-

Schoenenberger, G. A., & Monnier, M. (1977). Characterization of a delta-electroencephalogram (sleep)-inducing peptide.[1] Proceedings of the National Academy of Sciences, 74(3), 1282–1286. Link

-

Graf, M., & Kastin, A. J. (1986). Delta-sleep-inducing peptide (DSIP): an update. Peptides, 7(6), 1165–1187. Link

-

Khvatova, E. M., et al. (2003). Effects of Delta-Sleep Inducing Peptide on the Activity of Monoamine Oxidase A and Serotonin Content in Rat Brain Under Hypoxia. Neurochemical Journal. Link (Referenced via context of MAO-A inhibition).

-

Aswad, D. W., et al. (2000). Protein L-isoaspartyl methyltransferase: an endogenous enzyme for protein repair. Journal of Pharmaceutical and Biomedical Analysis. Link (Establishes b-Asp5-DSIP as PIMT substrate).

-

Nakamura, A., et al. (1989). Delta-sleep-inducing peptide (DSIP) stimulates the release of immunoreactive Met-enkephalin from rat lower brainstem slices in vitro.[2] Brain Research, 481(1), 165-168.[2] Link

-

Yehuda, S., & Mostofsky, D. I. (1982). Possible serotonergic mediation of induction of sleep by DSIP. International Journal of Neuroscience. Link

Sources

Metabolic Stability and Degradation Pathways of (b-Asp5)-Delta-Sleep Inducing Peptide

This guide is structured as a high-level technical whitepaper designed for drug development scientists. It moves beyond standard descriptions to analyze the mechanistic behavior of the

Technical Whitepaper | Version 1.0

Executive Summary

The therapeutic utility of native Delta-Sleep Inducing Peptide (DSIP) is severely limited by its rapid half-life (

This guide details the degradation kinetics of (b-Asp5)-DSIP, highlighting its resistance to canonical proteolysis and its unique susceptibility to the Protein L-isoaspartyl Methyltransferase (PIMT) pathway—a mechanism that paradoxically attempts to "repair" the drug back to its unstable native form.

Structural Biochemistry: The Beta-Isoaspartyl Shift

To understand the metabolic fate of (b-Asp5)-DSIP, one must first define the structural deviation from the native peptide.

-

Native DSIP: Trp-Ala-Gly-Gly-

Asp -Ala-Ser-Gly-Glu[1][2][3] -

((b-Asp5)-DSIP: Trp-Ala-Gly-Gly-

Asp -Ala-Ser-Gly-Glu

In the analog, the peptide backbone is routed through the

Mechanistic Impact on Proteolysis

Most mammalian endopeptidases (e.g., Neprilysin) rely on a precise spatial arrangement of the scissile bond's carbonyl and amide groups to catalyze hydrolysis. The

Enzymatic Susceptibility Profile

The degradation of (b-Asp5)-DSIP does not follow a linear destruction path but rather a competitive kinetic model between N-terminal erosion and isomerization repair .

A. The Primary Degradation Route: N-Terminal Erosion

Despite the internal block at position 5, the N-terminus remains susceptible to exopeptidases.

| Enzyme | Target Bond | Activity on (b-Asp5)-DSIP | Outcome |

| Aminopeptidase M (AP-M) | Trp | High | Rapid removal of N-terminal Tryptophan. |

| Dipeptidyl Peptidase IV (DPP-IV) | Ala | Moderate | Cleaves dipeptides if N-terminus is Ala/Pro (requires prior AP-M action). |

| Neprilysin (NEP) | Asp | Blocked | The |

| ACE | Gly | Low | C-terminal cleavage is sterically hindered by the upstream |

B. The Metabolic Shunt: The PIMT Pathway

This is the critical metabolic differentiator. The enzyme Protein L-isoaspartyl Methyltransferase (PIMT) specifically recognizes L-isoaspartyl residues (the

-

Recognition: PIMT binds (b-Asp5)-DSIP.

-

Methylation: It transfers a methyl group from SAM (S-adenosylmethionine) to the

-carboxyl of the -

Succinimide Formation: The methylated intermediate spontaneously cyclizes to form an L-succinimide ring.

-

Hydrolysis (The Fate Decision): The succinimide ring hydrolyzes spontaneously.

-

~70-85% reverts to (b-Asp5)-DSIP (The drug remains stable).

-

~15-30% converts to Native DSIP (

-Asp).

-

-

Terminal Degradation: Once converted to Native DSIP, the molecule is immediately destroyed by the standard endopeptidases blocked in the analog.

Visualization of Metabolic Pathways

The following diagram illustrates the competitive relationship between direct N-terminal degradation and the PIMT-mediated cycle.

Caption: Figure 1. Metabolic fate of (b-Asp5)-DSIP showing the PIMT-mediated isomerization cycle and competing proteolytic pathways.

Experimental Protocol: Stability Profiling

To validate the stability of (b-Asp5)-DSIP versus Native DSIP, a comparative plasma incubation assay coupled with LC-MS/MS is required.

Methodology: In Vitro Plasma Incubation

Objective: Determine

Reagents:

-

Pooled Human Plasma (heparinized).

-

Test Compounds: Native DSIP and (b-Asp5)-DSIP (10 mM stock in water).

-

Internal Standard (IS):

-Phe-DSIP or similar stable isotope analog. -

Quenching Solution: 1% Formic Acid in Acetonitrile (ACN).

Workflow:

-

Preparation: Pre-warm 990 µL of plasma to 37°C in a water bath.

-

Spike: Add 10 µL of peptide stock (Final concentration: 100 µM). Vortex gently.

-

Sampling: At

min:-

Remove 50 µL aliquot.

-

Immediately transfer to 200 µL Quenching Solution (precipitates proteins and stops enzymes).

-

Vortex 30s, Centrifuge at 10,000 x g for 10 min at 4°C.

-

-

Analysis: Inject 10 µL of supernatant into LC-MS/MS.

LC-MS/MS Parameters

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in |

| Mobile Phase B | 0.1% Formic Acid in ACN |

| Gradient | 5% B to 40% B over 8 mins |

| MS Mode | Positive ESI, MRM (Multiple Reaction Monitoring) |

| Target Transition | Native: 849.3 |

Note on Isomer Separation: Native and

Pharmacokinetic Implications for Drug Development

The substitution of

-

Extended Half-Life: By blocking the primary endopeptidase cleavage site, the half-life extends from minutes (Native) to hours (Analog).

-

Renal Clearance Dominance: Unlike native DSIP, which is metabolically cleared, the analog is more likely to be cleared renally in its intact form or as the Des-Trp metabolite.

-

PIMT Saturation: High doses of (b-Asp5)-DSIP could theoretically saturate the PIMT enzyme capacity in the brain/liver, potentially altering the homeostasis of other endogenous isoaspartyl-damaged proteins.

Workflow: Determining PIMT Susceptibility

To verify if your specific batch of (b-Asp5)-DSIP is a substrate for PIMT (and thus subject to the repair/degradation cycle), use the following logic:

Caption: Figure 2. Decision tree for validating PIMT interaction.

References

-

MedChemExpress. (b-Asp5)-Delta-Sleep Inducing Peptide (DSIP-isoD) Product Information. Source:

-

Marks, N., et al. (1977). Degradation of delta sleep inducing peptide (DSIP) and its analogs by brain extracts.[5] Brain Research Bulletin.[5] Source:

-

Hiraishi, T., et al. (2004). Enzymatic hydrolysis of alpha- and beta-oligo(L-aspartic acid)s by poly(aspartic acid) hydrolases.[6] Macromolecular Bioscience. Source:

-

Agbios. (β-Asp5)-Delta-Sleep Inducing Peptide Structure and PIMT Activity. Source:

Sources

- 1. particlepeptides.com [particlepeptides.com]

- 2. Delta-sleep-inducing peptide - Wikipedia [en.wikipedia.org]

- 3. biolongevitylabs.com [biolongevitylabs.com]

- 4. Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradation of delta sleep inducing peptide (DSIP) and its analogs by brain extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic hydrolysis of alpha- and beta-oligo(L-aspartic acid)s by poly(aspartic acid) hydrolases-1 and 2 from Sphingomonas sp. KT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (b-Asp5)-DSIP – Structural Isomerism and HPA Axis Bioactivity

The following is an in-depth technical guide regarding the structural isomerism of Delta-Sleep-Inducing Peptide (DSIP), specifically the (b-Asp5) analog, and its comparative impact on the Hypothalamic-Pituitary-Adrenal (HPA) axis.

Executive Summary

This guide analyzes the biological divergence between native Delta-Sleep-Inducing Peptide (DSIP) and its structural isomer, (b-Asp5)-DSIP (Beta-Aspartyl-DSIP or Isoaspartyl-DSIP).

While native DSIP is a potent modulator of the HPA axis—capable of suppressing Corticotropin (ACTH) and Cortisol secretion under stress—the (b-Asp5) modification represents a critical degradation pathway that significantly alters bioactivity. For drug development professionals, distinguishing these forms is vital, as the formation of the beta-aspartyl bond (via succinimide intermediate) is a common stability failure mode that correlates with a loss of potency and potential immunogenicity.

This document details the mechanism of action, the comparative impact on ACTH/Cortisol dynamics, and the specific protocols required to validate these isomers in preclinical settings.

Molecular Profile: The Alpha vs. Beta Shift

To understand the impact on Cortisol, one must first define the structural anomaly. Native DSIP relies on an L-Aspartic acid residue at position 5 linked via an alpha-peptide bond .

-

Native DSIP: Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu (Active)

-

The Instability: The sequence -Asp-Ala- (positions 5-6) is highly prone to spontaneous non-enzymatic degradation. The side-chain carboxyl group of Aspartate attacks the peptide backbone nitrogen of the adjacent Alanine, forming a cyclic succinimide intermediate .

-

(b-Asp5)-DSIP: Hydrolysis of the succinimide ring yields a mixture of normal L-Aspartyl (approx. 15-30%) and the abnormal L-Isoaspartyl (beta-Aspartyl) (approx. 70-85%).

Impact: The (b-Asp5) kink lengthens the peptide backbone and alters the electrostatic profile, preventing the molecule from fitting into the specific (though not yet fully cloned) binding sites responsible for HPA modulation.

Pharmacodynamics: Impact on ACTH and Cortisol

The modulation of the HPA axis is a primary non-sleep function of DSIP. The distinction between the alpha and beta forms is binary in terms of efficacy.

Mechanism of Native DSIP (The Control)

Native DSIP acts as a "stress-limiting" factor. It does not significantly lower basal cortisol in non-stressed states but acts as a potent brake during hyper-activation.

-

Target: Anterior Pituitary Corticotrophs and Hypothalamic PVN.

-

Action: Inhibits CRH-induced cAMP accumulation.

-

Outcome: Reduction in ACTH secretion